SCH 66712 contains a pyrimidine ring core substituted with a fluorine atom at the 5th position. A piperazine ring is attached to the 2nd position of the pyrimidine ring. The piperazine ring is further substituted at the 4th position by a (2-phenyl-1H-imidazol-5-yl)methyl group [, ]. Molecular modeling studies show that the phenyl group on the imidazole ring plays a key role in its interaction with CYP2D6 and its subsequent inactivation [].
SCH 66712 undergoes metabolic oxidation by CYP2D6, CYP2C9, and CYP2C19 enzymes. The primary site of oxidation is the phenyl group on the imidazole ring []. This oxidation can lead to the formation of a reactive metabolite, potentially a methylene quinone, which is responsible for the inactivation of CYP2D6 [].
SCH 66712 acts as a mechanism-based inactivator (MBI) of both CYP2D6 and CYP3A4 [, , , ]. This means that it requires metabolic activation by the enzyme to exert its inhibitory effect. The mechanism involves the formation of a reactive metabolite that binds irreversibly to the enzyme, leading to its inactivation [, , , ]. Studies suggest that SCH 66712 inactivates CYP2D6 through protein adduction, while heme adduction is not observed []. Mass spectrometry analysis suggests a 1:1 binding stoichiometry between SCH 66712 and both CYP2D6 and CYP3A4 [, ].
Based on the provided research, the primary application of SCH 66712 is as a research tool for studying the structure, function, and inhibition of CYP2D6 and CYP3A4 enzymes [, , , , , ]. Understanding the interactions of compounds like SCH 66712 with these enzymes is crucial for predicting and mitigating potential drug-drug interactions.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: